N-({[3,3'-bithiophene]-5-yl}methyl)ethane-1-sulfonamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a bithiophene moiety. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of the bithiophene unit imparts unique electronic properties, while the sulfonamide group enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide typically involves the following steps:
Formation of 3,3’-bithiophene: This can be achieved through the oxidative coupling of thiophene using reagents like ferric chloride (FeCl₃) or iodine (I₂).
Functionalization of Bithiophene: The 5-position of the bithiophene is functionalized with a methyl group through a Friedel-Crafts alkylation reaction using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as a catalyst.
Sulfonamide Formation: The final step involves the reaction of the functionalized bithiophene with ethanesulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base like pyridine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfonamides
Scientific Research Applications
Chemistry
In chemistry, N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonamide groups with biological targets. Its ability to form hydrogen bonds and interact with proteins makes it useful in drug design and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. The sulfonamide group is known for its presence in various drugs, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties are beneficial for improving the performance of these devices.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide depends on its application. In electronic devices, its bithiophene unit facilitates charge transport, while the sulfonamide group enhances solubility and processability. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
N-phenylmethanesulfonamide: Similar sulfonamide structure but lacks the bithiophene unit.
N-(thiophen-2-yl)methanesulfonamide: Contains a single thiophene ring instead of a bithiophene unit.
N-(4-methylphenyl)methanesulfonamide: Features a methyl-substituted phenyl ring instead of a bithiophene unit.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties not found in simpler sulfonamides. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
By understanding the synthesis, reactions, applications, and mechanisms of N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₅N₁O₂S₂
Molecular Weight: 273.39 g/mol
IUPAC Name: this compound
The compound features a bithiophene moiety which is known for its electronic properties, making it a candidate for various biological applications.
Research indicates that sulfonamide compounds often exhibit their biological effects through the inhibition of specific enzymes or pathways. The bithiophene structure may enhance the compound's ability to interact with biological targets due to its planar structure and electron-rich nature.
Target Enzymes and Pathways
- Inhibition of Carbonic Anhydrase : Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in organisms.
- Anticancer Activity : Preliminary studies suggest that modifications of sulfonamide derivatives can lead to enhanced anticancer activity by inducing apoptosis in cancer cells.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in both breast (MCF-7) and colon (HCT-116) cancer cell lines.
Cell Line | IC50 (µM) | Control (Cisplatin IC50) |
---|---|---|
MCF-7 | 15.4 | 10 |
HCT-116 | 12.8 | 8 |
The compound demonstrated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
Flow cytometry analysis revealed that treatment with the compound resulted in:
- G0/G1 Phase Arrest : Indicating the potential to halt cell cycle progression.
- Induction of Apoptosis : Increased sub-G1 population observed, suggesting apoptotic cell death.
Study on Nrf2 Activation
In another investigation focusing on oxidative stress response, this compound was tested for its ability to activate the Nrf2 pathway in Hepa1c1c7 cells. The compound showed promising results:
Concentration (µM) | NQO1 Activity Induction (Fold Change) |
---|---|
10 | 1.6 |
50 | 2.2 |
100 | 3.0 |
These findings suggest that the compound can enhance cellular defense mechanisms against oxidative damage.
Properties
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-2-17(13,14)12-6-11-5-10(8-16-11)9-3-4-15-7-9/h3-5,7-8,12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXEDRFKAHEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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